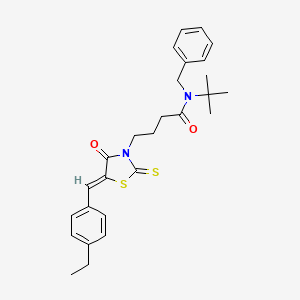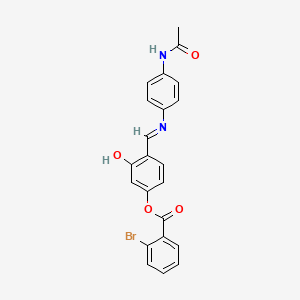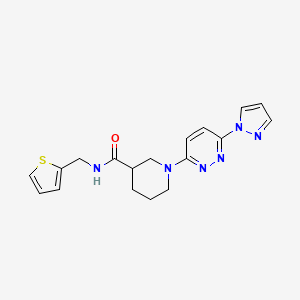![molecular formula C9H18O4S B2560241 [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate CAS No. 1932776-12-9](/img/structure/B2560241.png)
[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a sulfonate ester of cyclobutane and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic substrates to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate. However, it has been reported to exhibit moderate toxicity in cell-based assays.
Vorteile Und Einschränkungen Für Laborexperimente
[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, the compound has some limitations as well. It exhibits moderate toxicity in cell-based assays, which limits its use in certain experiments. Additionally, the compound is relatively expensive, which can limit its use in large-scale experiments.
List of
Zukünftige Richtungen
1. Investigation of the mechanism of action of [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate to better understand its reactivity and selectivity in organic synthesis reactions.
2. Synthesis of new compounds using [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate as a reagent to explore its potential applications in drug discovery and other fields.
3. Study of the toxicity of [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate in vivo to better understand its safety profile and potential therapeutic applications.
4. Development of new synthetic methods for the preparation of [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate to improve its cost-effectiveness and scalability.
5. Investigation of the potential applications of [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate in the synthesis of new materials such as polymers and nanoparticles.
Conclusion:
[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate is a versatile compound that has potential applications in various fields. Its stable nature and versatile reactivity make it a useful reagent in organic synthesis reactions. However, its moderate toxicity and high cost can limit its use in certain experiments. Further research is needed to better understand the mechanism of action of the compound and explore its potential applications in drug discovery and other fields.
Synthesemethoden
[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate can be synthesized using various methods. One of the most common methods involves the reaction of cyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium ethoxide to obtain [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate.
Wissenschaftliche Forschungsanwendungen
[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate has been extensively used in scientific research due to its potential applications in various fields. The compound has been used as a reagent in organic synthesis for the preparation of various compounds. It has also been used in the synthesis of natural products such as alkaloids and terpenes.
Eigenschaften
IUPAC Name |
[(1S,3R)-3-ethoxy-2,2-dimethylcyclobutyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4S/c1-5-12-7-6-8(9(7,2)3)13-14(4,10)11/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIUFCPYBHRCSR-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@@H](C1(C)C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2560159.png)

![N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2560161.png)

![Methyl 5-[(4-{2-cyano-2-[(4-ethoxyphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B2560164.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2560168.png)
![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2560169.png)
![1-Cyclohexyl-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea](/img/structure/B2560170.png)


![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2560176.png)
![1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone](/img/structure/B2560178.png)
![N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide](/img/structure/B2560179.png)
